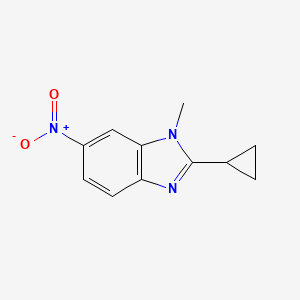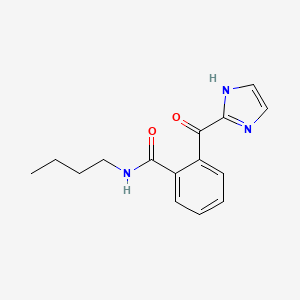
2-Cyclopropyl-1-methyl-6-nitro-1h-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-methyl-6-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6th position and a cyclopropyl group at the 2nd position makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-methyl-6-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyclopropyl-1-methylbenzene with nitroimidazole under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the cyclization process. The use of catalysts such as Lewis acids can enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-1-methyl-6-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Cyclopropyl-1-methyl-6-amino-1H-benzo[d]imidazole.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1-methyl-6-nitro-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-1-methyl-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-1-methyl-1H-benzo[d]imidazole: Lacks the nitro group, which may result in different biological activities.
6-Nitro-1H-benzo[d]imidazole: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological properties.
1-Methyl-6-nitro-1H-benzo[d]imidazole: Lacks the cyclopropyl group, which may influence its overall stability and activity.
Uniqueness
The presence of both the cyclopropyl and nitro groups in 2-Cyclopropyl-1-methyl-6-nitro-1H-benzo[d]imidazole makes it unique compared to other benzimidazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
921040-12-2 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-cyclopropyl-1-methyl-6-nitrobenzimidazole |
InChI |
InChI=1S/C11H11N3O2/c1-13-10-6-8(14(15)16)4-5-9(10)12-11(13)7-2-3-7/h4-7H,2-3H2,1H3 |
Clave InChI |
NOHMGPQIKXVUOL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine](/img/structure/B12941106.png)




